molecular formula C17H17F2NO2 B8150374 (R)-ethyl 2-amino-3-(2',4'-difluoro-[1,1'-biphenyl]-3-yl)propanoate

(R)-ethyl 2-amino-3-(2',4'-difluoro-[1,1'-biphenyl]-3-yl)propanoate

Cat. No.: B8150374
M. Wt: 305.32 g/mol
InChI Key: IJCOGFSNBSLGEH-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is a chiral compound with significant potential in various scientific fields This compound features a biphenyl structure substituted with fluorine atoms, which can enhance its biological activity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate typically involves several key steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.

    Introduction of Fluorine Atoms: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amino Group Introduction: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Ester Formation: The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The biphenyl structure allows for various substitution reactions, including halogenation and nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of the ester to an alcohol.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding. Its fluorinated biphenyl structure can enhance binding affinity and selectivity towards specific biological targets.

Medicine

In medicine, ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate is investigated for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and high-performance materials.

Mechanism of Action

The mechanism of action of ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated biphenyl structure enhances its binding affinity, while the amino and ester groups facilitate interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-ethyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-3-yl)propanoate
  • ®-ethyl 2-amino-3-(2’,4’-dichloro-[1,1’-biphenyl]-3-yl)propanoate
  • ®-ethyl 2-amino-3-(2’,4’-dimethyl-[1,1’-biphenyl]-3-yl)propanoate

Uniqueness

Compared to similar compounds, ®-ethyl 2-amino-3-(2’,4’-difluoro-[1,1’-biphenyl]-3-yl)propanoate exhibits enhanced stability and biological activity due to the presence of two fluorine atoms. These fluorine atoms can significantly influence the compound’s electronic properties, making it more reactive and selective in various applications.

Properties

IUPAC Name

ethyl (2R)-2-amino-3-[3-(2,4-difluorophenyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO2/c1-2-22-17(21)16(20)9-11-4-3-5-12(8-11)14-7-6-13(18)10-15(14)19/h3-8,10,16H,2,9,20H2,1H3/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOGFSNBSLGEH-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=CC=C1)C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC(=CC=C1)C2=C(C=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.